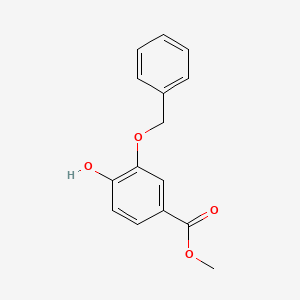

3-(苄氧基)-4-羟基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-(benzyloxy)-4-hydroxybenzoate” is a chemical compound with the molecular formula C15H14O3 . It is related to other compounds such as “4-Benzyloxy-3-methoxybenzaldehyde” and "Methyl 3,4,5-tris(benzyloxy)benzoate" .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-(benzyloxy)-4-hydroxybenzoate” were not found, related compounds have been synthesized through various methods. For instance, a target compound was successfully synthesized via a one-pot oxidizing process by sodium hydride (NaH) and 3-chloroperbenzoic acid (m-CPBA) .Molecular Structure Analysis

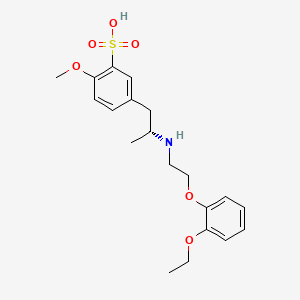

The molecular structure of “Methyl 3-(benzyloxy)-4-hydroxybenzoate” involves a benzene ring activated towards free radical attack . The compound “Methyl 3-{[(benzyloxy)carbonyl]amino}-3-deoxyhexopyranoside” has a similar structure . In the title compound, the aromatic rings are almost normal to one another, making a dihedral angle of 85.81 (10)° .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical and Chemical Properties Analysis

“Methyl 3-(benzyloxy)-4-hydroxybenzoate” has a molecular weight of 242.27 g/mol . It has a computed XLogP3-AA of 3.2, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .科学研究应用

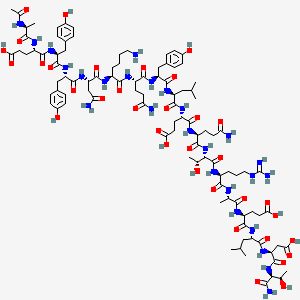

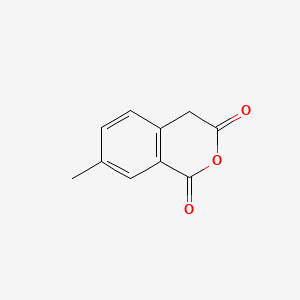

抗结核药物合成

该化合物已被用于合成色满衍生物,这些衍生物正在研究其作为结核分枝杆菌水杨酸合酶抑制剂的潜力。 这些衍生物的分子结构通过各种分析技术阐明,有助于开发新的抗结核药物 .

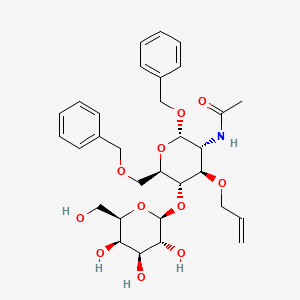

环肽片段合成

它是(S)-甲基3-(((苄氧基)羰基)氨基)-7-羟基庚酸酯的合成前体,该片段是一种新型的细胞毒性环肽,称为翁基肽。 该化合物表现出中等细胞毒活性,并通过一系列立体选择性反应合成 .

铂(II)配合物合成

3-(苄氧基)-4-羟基苯甲酸甲酯用于合成一种新的铂(II)配合物。 该配合物采用标准程序合成,该化合物作为离去基配体,为配位化学领域做出贡献 .

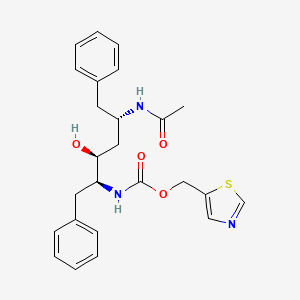

吉非替尼合成

该化合物是吉非替尼(一种抗癌药物)新型合成的起始原料。 合成包括一系列反应,包括烷基化、硝化、还原、环化、氯化和胺化,展示了其在药物制造中的作用 .

增值化合物的生物合成

作为4-羟基苯甲酸的衍生物,它与各种工业相关化合物的生物合成有关,例如白藜芦醇、粘康酸、天麻素、厦门霉素和香草醇。 这些化合物在食品、化妆品、制药和杀菌剂中都有应用 .

有机共晶形成

该化合物参与有机共晶的形成,例如与香草醛烟酰胺的共晶。 这些共晶在材料科学和晶体工程中具有潜在的应用 .

作用机制

Target of Action

Methyl 3-(benzyloxy)-4-hydroxybenzoate, also known as methyl 4-hydroxy-3-phenylmethoxybenzoate, is a complex organic compoundCompounds with similar structures have been shown to interact with various biological targets .

Mode of Action

It’s worth noting that benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function.

Biochemical Pathways

For instance, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents . Additionally, the compound may be involved in the modulation of indole-3-acetic acid (IAA) homeostasis in plant tissues .

Result of Action

For example, PRL-8-53, a nootropic substituted phenethylamine, has been shown to act as a hypermnesic drug in humans .

安全和危害

未来方向

属性

IUPAC Name |

methyl 4-hydroxy-3-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCHXLZPWLRMNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride](/img/no-structure.png)

![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)

![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)